molecular formula C29H28FNO6S B11165006 3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11165006
M. Wt: 537.6 g/mol
InChI Key: DXSUYWVYADRZAU-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a fluorophenyl group, and a sulfonylaminohexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the chromen-4-one core.

    Attachment of the Sulfonylaminohexanoate Moiety: The final step involves the coupling of the sulfonylaminohexanoate moiety to the chromen-4-one core through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its chromen-4-one core and sulfonylaminohexanoate moiety differentiate it from other similar compounds, making it a valuable molecule for various scientific applications.

Properties

Molecular Formula

C29H28FNO6S

Molecular Weight

537.6 g/mol

IUPAC Name

[3-(4-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C29H28FNO6S/c1-19-7-14-24(15-8-19)38(34,35)31-17-5-3-4-6-27(32)37-23-13-16-25-26(18-23)36-20(2)28(29(25)33)21-9-11-22(30)12-10-21/h7-16,18,31H,3-6,17H2,1-2H3

InChI Key

DXSUYWVYADRZAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)F

Origin of Product

United States

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